(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid
Description
Historical Development of Triazole-Containing Amino Acids
The synthesis of triazole-containing amino acids traces its origins to early 20th-century heterocyclic chemistry. The foundational Einhorn-Brunner reaction , first described in 1905, enabled the regioselective formation of 1,2,4-triazoles from imides and hydrazines. This reaction laid the groundwork for later modifications to incorporate amino acid backbones. By the 1980s, researchers began exploring triazoles as isosteric replacements for peptide bonds, driven by their metabolic stability and hydrogen-bonding capacity.
A pivotal advancement occurred in 2007 with the synthesis of triazole amino acids as probes for studying the SN1 neutral amino acid transporter. These early compounds, though exhibiting limited transporter inhibition, demonstrated the potential of triazole side chains to mimic natural amino acid interactions. The subsequent development of 1,2,4-triazole amino acids as acetyllysine mimics in bromodomain studies (2022) marked a turning point in epigenetic research.
Table 1: Key Milestones in Triazole Amino Acid Development
Significance in Non-Proteinogenic Amino Acid Research
As a non-proteinogenic amino acid derivative, this compound bypasses ribosomal incorporation constraints while maintaining chiral specificity. The 1,2,4-triazole moiety confers three distinct advantages:
- Metabolic stability : Resistant to proteolytic cleavage due to non-native backbone geometry
- Electronic modulation : The triazole’s dipole moment (4.3 D) facilitates interactions with aromatic residues in binding pockets
- Stereochemical control : The (2R) configuration preserves spatial compatibility with L-amino acid-binding proteins
In enzyme inhibition studies, the trifluoroacetate salt form enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), enabling precise concentration control in biochemical assays. The compound’s ability to mimic natural amino acid side chains while resisting catabolism makes it particularly valuable for studying long-term protein-ligand interactions.
Positioning within Contemporary Triazole Chemistry
Modern applications leverage the compound’s unique electronic profile:
- Bromodomain studies : The triazole nitrogen atoms participate in π-cation interactions with acetyllysine-binding pockets, achieving K~d~ values comparable to natural ligands (2-5 μM range)
- Regioselective synthesis : Advanced variants of the Einhorn-Brunner reaction achieve >90% regioselectivity through steric directing groups
- Functional group compatibility : The β-triazole substitution pattern allows orthogonal modification of the α-amino and carboxyl groups
Table 2: Comparative Reactivity of Triazole Derivatives
Trifluoroacetate Salt Form in Research Applications
The trifluoroacetate salt form addresses critical challenges in amino acid derivative handling:
- Enhanced solubility : Achieves 250 mg/mL solubility in aqueous buffers (pH 2-5) vs. <50 mg/mL for hydrochloride salts
- Volatility : Enables gentle removal via lyophilization without thermal decomposition
- Counterion effects : The weak basicity of trifluoroacetate minimizes unwanted acid-base reactions during coupling steps
In chromatographic purification, the strong UV absorbance of trifluoroacetate (λ~max~ 210 nm) facilitates detection at sub-nanomolar concentrations. This property proves indispensable for quality control in synthetic batches, particularly when characterizing diastereomeric purity (>99% ee via chiral HPLC).
The salt form’s stability under acidic conditions (pH 2-4, 25°C, 6-month degradation <2%) makes it preferable for long-term storage compared to hygroscopic hydrochloride salts. Recent studies utilize the trifluoroacetate moiety as a latent leaving group, enabling in situ generation of reactive intermediates under mild basic conditions.
Table 3: Salt Form Comparison
| Property | Trifluoroacetate | Hydrochloride |
|---|---|---|
| Solubility (H~2~O) | 250 mg/mL | 180 mg/mL |
| pH in solution | 2.1 | 1.8 |
| Lyophilization recovery | 98% | 85% |
| Thermal stability | 150°C | 100°C |
Data compiled from
Properties
IUPAC Name |
(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.C2HF3O2/c6-4(5(10)11)1-9-3-7-2-8-9;3-2(4,5)1(6)7/h2-4H,1,6H2,(H,10,11);(H,6,7)/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNFRPJZRUCQM-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the triazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The incorporation of trifluoroacetic acid is typically achieved through a final step involving the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include substituted triazoles, dihydrotriazoles, and various amino acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. For instance, triazole derivatives have been synthesized and evaluated for their inhibitory effects on protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The introduction of the triazole moiety enhances the binding affinity to the target proteins, making these compounds promising candidates for further development as anticancer agents .
Table 1: Summary of Triazole Compounds and Their Activities
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Triazole-Adenosine Analog | PRMT5 | IC50 = 8.3 μM | |
| Triazole Derivative | Various Cancer Cell Lines | Cytotoxicity Assay Results |
Agricultural Applications
2.1 Plant Growth Regulation
Triazole compounds are known to function as plant growth regulators. They can influence various physiological processes in plants, including growth and development. Research indicates that triazole derivatives can enhance stress resistance in plants by modulating hormonal pathways and improving nutrient uptake .
Case Study: Application in Crop Improvement
A study demonstrated that treating crops with triazole derivatives led to increased yield and improved resistance to fungal pathogens. The application of these compounds resulted in a significant reduction in disease incidence and enhanced overall plant health.
Biochemical Research
3.1 Enzyme Inhibition Studies
Triazole alanine has been used as a scaffold for synthesizing enzyme inhibitors due to its ability to mimic natural substrates. For example, it has been investigated for its role in inhibiting enzymes involved in metabolic pathways related to amino acid metabolism .
3.2 Structure-Activity Relationship (SAR) Studies
The structural characteristics of triazole alanine allow for extensive SAR studies, which are crucial for understanding how modifications to the compound can affect its biological activity. Researchers have synthesized various analogs to explore these relationships, leading to the identification of more potent inhibitors for specific targets .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The amino and propanoic acid groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor of various enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole/Tetrazine Substituents
H-L-Phe(3-MeTz)-OHTFA andH-L-Phe(3-iPrTz)-OHTFA ()
These compounds share the TFA salt form and amino acid backbone but differ in the heterocyclic substituent (1,2,4,5-tetrazine vs. 1,2,4-triazole) and alkyl groups (methyl or isopropyl on the tetrazine ring). Key differences include:
| Property | Target Compound | H-L-Phe(3-MeTz)-OH*TFA | H-L-Phe(3-iPrTz)-OH*TFA |
|---|---|---|---|
| Molecular Formula | Not explicitly stated | C₁₂H₁₃N₅O₂·CF₃COOH | C₁₄H₁₇N₅O₂·CF₃COOH |
| Molecular Weight | ~373.29 g/mol (estimated) | 373.29 g/mol | 401.34 g/mol |
| Substituent | 1,2,4-Triazole | 6-Methyl-1,2,4,5-tetrazine | 6-Isopropyl-1,2,4,5-tetrazine |
The tetrazine derivatives exhibit distinct electronic properties due to the electron-deficient tetrazine ring, which may enhance reactivity in bioorthogonal chemistry compared to the triazole-containing target compound .
β-(1,2,4-Triazol-1-yl)alanine Derivative ()
This racemic compound, 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, differs in the presence of a Boc-protected amino group and a methyl group on the α-carbon. The Boc group improves stability during synthesis but requires acidic deprotection for biological applications, unlike the target compound’s free amino group .
Compounds with Fluorinated Aromatic Substituents
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) ()
This antifungal candidate incorporates a difluorophenyl group and a hydroxybutan-2-yl chain. The difluorophenyl moiety is a hallmark of antifungal agents (e.g., fluconazole), suggesting enhanced activity against fungal enzymes compared to the target compound, which lacks aromatic fluorination .
Heterocyclic Variants: Tetrazole and Oxadiazole Analogues
2-(1H-Tetrazol-1-yl)acetic Acid ()
Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~8-10), making them stronger hydrogen bond donors. This property could influence binding affinity in biological targets but may reduce metabolic stability compared to the target compound’s triazole group .
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine TFA ()
Oxadiazoles are bioisosteres for esters and amides, offering improved metabolic resistance. The oxadiazole-containing compound may exhibit superior pharmacokinetics but lacks the amino acid backbone critical for substrate mimicry in the target compound .
Comparative Analysis of Key Properties
Physicochemical Properties
- Solubility : The TFA counterion in the target compound and analogues () enhances aqueous solubility, facilitating in vitro studies.
- Stability: Boc-protected derivatives () are more stable during synthesis, whereas the target compound’s free amino group may necessitate careful storage to prevent degradation.
Biological Activity
(2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the triazole ring confers distinct chemical properties that enhance its potential as a bioactive agent, particularly in the modulation of neurotransmitter receptors. This article delves into the biological activity of this compound, supported by various research findings and case studies.
The compound can be characterized by its molecular formula and a molecular weight of 156.14 g/mol. Its structure includes a chiral center at the second carbon, which allows it to exist in different enantiomeric forms, with the (R) configuration being particularly relevant for biological activity.
Research indicates that (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid acts as an agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This interaction is crucial for several neurological processes and suggests potential therapeutic applications in treating conditions such as epilepsy and schizophrenia .
Neurotransmitter Modulation
Studies have demonstrated that (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid significantly influences neurotransmitter systems:
- NMDA Receptor Agonism : The compound shows varying potency across different NMDA receptor subtypes. Its agonistic properties are attributed to hydrogen bonding interactions between the triazole moiety and specific residues within the receptor .
Anti-inflammatory Effects
Recent investigations into derivatives of triazole compounds have highlighted their anti-inflammatory properties. In vitro studies revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells . This suggests that (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid may also possess anti-inflammatory capabilities.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid and other structurally similar compounds:
Case Studies
Several studies have focused on the synthesis and biological evaluation of novel 1,2,4-triazole derivatives containing propanoic acid moieties. One study synthesized several derivatives and evaluated their antiproliferative activity against various cell lines. Compounds demonstrated significant reductions in cytokine release without notable toxicity .
In another investigation into the antimicrobial properties of triazole derivatives, compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated potential applications in developing new antimicrobial agents targeting resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid trifluoroacetic acid?
- Methodology : The synthesis typically involves:
- Chiral precursor selection : Use (2R)-configured amino acids (e.g., D-histidine analogs) as starting materials to preserve stereochemistry .
- Triazole incorporation : Introduce the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry under mild conditions to avoid racemization .
- Salt formation : Treat the free acid with trifluoroacetic acid (TFA) to form the stable salt, followed by purification via recrystallization or reverse-phase HPLC .
Q. How is the compound characterized to confirm chirality and purity?
- Analytical techniques :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm the (2R) configuration .
- NMR spectroscopy : Analyze - and -NMR for triazole proton shifts (~7.5–8.5 ppm) and α-carbon stereochemical environment .
- Mass spectrometry : Confirm molecular weight (CHNO·CFCOOH; 259.27 + 114.02 g/mol) via high-resolution MS .
Q. What stability considerations are crucial for handling the TFA salt form?
- Storage : Store at -20°C in anhydrous conditions due to hygroscopicity. Avoid prolonged exposure to light to prevent triazole ring degradation .
- Comparative stability : The TFA salt is less hygroscopic than the dihydrochloride form but may require buffered solutions (pH 4–6) for long-term biological assays .
Advanced Research Questions
Q. How does the (2R) configuration influence enzyme inhibition compared to the (2S) enantiomer?
- Experimental design :
- Enantiomer-specific assays : Synthesize both enantiomers and test against target enzymes (e.g., proteases or kinases) using fluorescence polarization or calorimetry .
- Structural analysis : Compare X-ray crystallography data of enzyme-ligand complexes to identify stereospecific binding interactions (e.g., hydrogen bonding with the triazole group) .
- Example finding : The (2R) form may exhibit higher affinity for ATP-binding pockets due to optimal spatial alignment of the triazole ring .
Q. What computational approaches are used to model the compound’s interaction with biological targets?
- Molecular docking : Utilize software like AutoDock Vina to predict binding poses, focusing on the triazole moiety as a hydrogen bond acceptor .
- MD simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes, particularly under physiological pH .
- QSAR studies : Correlate triazole substituent electronic properties (Hammett constants) with inhibitory activity to guide structural optimization .
Q. How can researchers resolve contradictions in stability vs. bioactivity data across different salt forms?
- Comparative studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
